Ethyl dichlorophosphite

Description

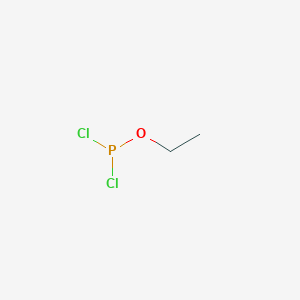

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro(ethoxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl2OP/c1-2-5-6(3)4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCINRPAXRJLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164383 | |

| Record name | Ethyl dichlorophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-42-6 | |

| Record name | Phosphorodichloridous acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1498-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl dichlorophosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl dichlorophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl dichlorophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Dichlorophosphite: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of ethyl dichlorophosphite (B8498940) (CAS 1498-42-6). This highly reactive organophosphorus compound is a critical intermediate in various synthetic processes, particularly in the fields of drug development and biotechnology. Careful distinction should be made from the related but structurally different compound, ethyl dichlorophosphate (B8581778) (CAS 1498-51-7), which contains phosphorus in a +5 oxidation state.

Core Chemical and Physical Properties

Ethyl dichlorophosphite, also known as ethyl phosphorodichloridite, is a colorless to pale yellow liquid with a pungent odor.[1] It is characterized by a trivalent phosphorus atom bonded to an ethoxy group and two chlorine atoms.[1] Its key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1498-42-6 | [2][3] |

| Molecular Formula | C₂H₅Cl₂OP | [1][2][3] |

| Molecular Weight | 146.94 g/mol | [1][2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Boiling Point | 117-118 °C (lit.) | [2][5][6] |

| Density | 1.286 g/mL at 25 °C (lit.) | [2][5] |

| Refractive Index (n20/D) | 1.464 (lit.) | [2][5] |

| Flash Point | 4 °C (39.2 °F) - closed cup | [2][5] |

| Solubility | Soluble in organic solvents; reacts with water | [1][4][6] |

| Storage Temperature | 2-8°C, moisture sensitive | [2][4] |

Reactivity and Handling

This compound is a highly reactive compound primarily used as a phosphorylating agent in organic synthesis.[1] Its reactivity is dominated by the two P-Cl bonds, which are susceptible to nucleophilic attack.

2.1. Reaction with Nucleophiles The chlorine atoms on the phosphorus center are good leaving groups, making this compound an excellent electrophile for reactions with nucleophiles such as alcohols and amines. This reactivity is fundamental to its primary application in the synthesis of phosphoramidites, which are the essential building blocks for the automated chemical synthesis of DNA and RNA.[7][8] The reaction with a protected nucleoside, for instance, displaces one of the chlorine atoms to form a new P-O bond.

2.2. Reaction with Water (Hydrolysis) this compound is moisture-sensitive and reacts with water.[1][4] This hydrolysis reaction leads to the formation of phosphorous acid derivatives and releases hydrochloric acid, contributing to its corrosive nature.[1] Due to this reactivity, it must be handled under anhydrous conditions, and containers should be kept tightly sealed and stored in a dry, cool, well-ventilated place.

2.3. Thermal and Chemical Stability As a flammable liquid with a low flash point, this compound should be kept away from heat, sparks, and open flames.[2] It is classified as a flammable liquid (Category 2) and skin corrosive (Category 1B).[2][5]

2.4. Safe Handling and Storage Due to its hazardous, corrosive, and toxic nature, stringent safety protocols are required for handling this compound.[1]

-

Personal Protective Equipment (PPE): Use of faceshields, chemical-resistant gloves, goggles, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) is mandatory.[2]

-

Handling: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Use an inert atmosphere (e.g., nitrogen or argon) for transfers.

-

Storage: Store in a cool, dry, well-ventilated place between 2-8°C, away from incompatible materials and moisture.[2][4] Containers must be kept tightly closed.

Experimental Protocols: Synthesis of a Nucleoside Phosphoramidite (B1245037)

This compound is a precursor for various phosphitylating agents used in oligonucleotide synthesis. A key transformation is its reaction with a protected nucleoside to form a nucleoside phosphoramidite. While specific protocols vary, the following provides a detailed, representative methodology for this crucial step.

Objective: To synthesize a 5'-O-DMT-protected nucleoside-3'-O-(ethyl N,N-diisopropylphosphoramidite) from a protected nucleoside and an ethyl-based phosphitylating reagent.

Materials:

-

5'-O-Dimethoxytrityl (DMT) protected 2'-deoxynucleoside (e.g., 5'-O-DMT-thymidine)

-

This compound (or an analogous phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, which is commonly used)

-

Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN)

-

Non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA)

-

Anhydrous workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)

Procedure:

-

Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (argon or nitrogen). All solvents and reagents must be anhydrous.

-

Dissolution: The 5'-O-DMT protected nucleoside (1.0 equivalent) is dissolved in anhydrous dichloromethane in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Addition of Base: N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) is added dropwise to the stirred solution.

-

Phosphitylation: this compound (1.2 equivalents) is dissolved in anhydrous DCM and added dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at 0 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete (typically 1-2 hours), the reaction is quenched by the addition of cold, saturated aqueous sodium bicarbonate solution.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with dichloromethane.

-

Washing and Drying: The combined organic layers are washed with saturated aqueous brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate (B1210297) with 1% triethylamine (B128534) to neutralize the silica gel and prevent product degradation.

-

Final Product: The purified fractions are combined, and the solvent is evaporated to yield the desired nucleoside phosphoramidite as a white foam, which is then dried under high vacuum and stored under argon at -20 °C.

This protocol outlines the essential steps for using a dichlorophosphite reagent to create the phosphoramidite building blocks necessary for drug development applications like antisense oligonucleotides and siRNA synthesis.[3][8]

Key Applications in Research and Development

This compound is a valuable reagent in synthetic chemistry with applications extending from agrochemicals to pharmaceuticals.[1][4]

-

Oligonucleotide Synthesis: Its most significant role is as a precursor to phosphoramidite synthons, the fundamental building blocks for automated solid-phase synthesis of DNA and RNA.[7][8] This technology is critical for producing primers for PCR, diagnostic probes, and therapeutic oligonucleotides.

-

Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various bioactive molecules and prodrugs where a phosphate (B84403) or phosphonate (B1237965) moiety is required.[1]

-

General Organic Synthesis: It is used to create a variety of organophosphorus compounds, including phosphite (B83602) esters and phosphonates.[1]

Logical Workflow and Visualizations

The following diagram illustrates the logical workflow for the synthesis of a protected nucleoside phosphoramidite, a core application of this compound chemistry.

Caption: Logical workflow for synthesizing a protected nucleoside phosphoramidite.

References

- 1. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. twistbioscience.com [twistbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding of Ethyl Dichlorophosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl dichlorophosphite (B8498940) (C₂H₅OPCl₂) is a reactive organophosphorus compound with significant applications in chemical synthesis. A thorough understanding of its molecular structure and the nature of its chemical bonds is paramount for controlling its reactivity and designing novel synthetic methodologies. This technical guide provides a comprehensive overview of the structure and bonding of ethyl dichlorophosphite, addressing its molecular geometry, conformational preferences, and the electronic characteristics of its key chemical bonds. Due to a lack of specific, publicly available experimental data for this compound, this guide draws upon established principles of structural chemistry, data from analogous organophosphorus compounds, and theoretical considerations to present a robust model of its structure and bonding.

Introduction

This compound, also known as ethyl phosphorodichloridite, is a trivalent phosphorus compound that serves as a versatile intermediate in the synthesis of a wide array of organophosphorus molecules, including phosphites, phosphonates, and other phosphorus-containing heterocycles. Its utility in synthetic chemistry, particularly in the formation of P-C, P-O, and P-N bonds, makes a detailed understanding of its structural and electronic properties essential for researchers in drug development and materials science. This whitepaper aims to provide an in-depth analysis of the molecular architecture and bonding in this compound.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a central phosphorus atom bonded to an ethoxy group (-OCH₂CH₃) and two chlorine atoms. The phosphorus atom also possesses a non-bonding lone pair of electrons.

Predicted Molecular Geometry

Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the phosphorus atom in this compound is expected to have a trigonal pyramidal geometry. The four electron domains around the phosphorus (two P-Cl single bonds, one P-O single bond, and one lone pair) result in a tetrahedral electron geometry, with the lone pair occupying one of the vertices. This arrangement leads to a trigonal pyramidal molecular shape, with the phosphorus atom at the apex.

Bond Parameters

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value | Basis for Prediction |

| P-Cl Bond Length | ~2.04 Å | Gas-phase electron diffraction data for PCl₃ and other chlorophosphites. |

| P-O Bond Length | ~1.60 Å | Data from various phosphite (B83602) esters. |

| C-O Bond Length | ~1.45 Å | Typical C-O single bond length in ethers and esters. |

| C-C Bond Length | ~1.54 Å | Standard sp³-sp³ C-C single bond length. |

| Cl-P-Cl Bond Angle | ~100° | Smaller than the ideal tetrahedral angle due to lone pair repulsion. |

| Cl-P-O Bond Angle | ~102° | Influenced by the electronegativity of the substituents and steric effects. |

| P-O-C Bond Angle | ~120° | The sp²-like character of the oxygen atom due to p-d π-bonding. |

Bonding in this compound

The bonding in this compound is a complex interplay of sigma bonds, the influence of the phosphorus lone pair, and potential pi-bonding contributions.

Sigma Bonding Framework

The primary bonding framework consists of sigma (σ) bonds formed by the overlap of atomic orbitals:

-

P-Cl bonds: Formed from the overlap of a phosphorus sp³ hybrid orbital with a chlorine 3p orbital.

-

P-O bond: Arises from the overlap of a phosphorus sp³ hybrid orbital with an oxygen sp² or sp³ hybrid orbital.

-

C-O bond: Formed from the overlap of an oxygen sp² or sp³ hybrid orbital with a carbon sp³ hybrid orbital.

-

C-C and C-H bonds: Standard sigma bonds formed from the overlap of carbon sp³ and hydrogen 1s orbitals.

Role of the Phosphorus Lone Pair

The lone pair of electrons on the phosphorus atom is stereochemically active and plays a crucial role in determining the molecule's geometry and reactivity. It occupies a significant volume, leading to the compression of the bond angles around the phosphorus atom to values less than the ideal 109.5°. The lone pair is also the primary site of nucleophilicity, making this compound susceptible to reactions with electrophiles.

Potential for π-Bonding

In addition to the sigma framework, there is a possibility of π-bonding interactions involving the phosphorus, oxygen, and chlorine atoms. The oxygen lone pairs can donate electron density into the empty d-orbitals of the phosphorus atom (pπ-dπ back-bonding). This interaction would shorten the P-O bond and widen the P-O-C bond angle. Similar, though weaker, interactions may occur between the chlorine lone pairs and the phosphorus d-orbitals.

Conformational Analysis

The presence of rotatable single bonds (P-O and C-O) in this compound gives rise to different possible conformations. The relative stability of these conformers is determined by a combination of steric and electronic effects.

The rotation around the P-O bond will lead to different orientations of the ethyl group relative to the PCl₂ moiety. The most stable conformer is likely to be one that minimizes steric hindrance between the ethyl group and the chlorine atoms. Similarly, rotation around the C-O bond will determine the orientation of the methyl group.

Experimental Protocols for Structural Determination

While specific studies on this compound are lacking, the following are detailed methodologies for key experiments that would be employed for its structural characterization.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the precise molecular geometry of volatile compounds in the gas phase.

-

Sample Preparation: A sample of this compound is vaporized and introduced into a high-vacuum chamber.

-

Data Acquisition: A high-energy beam of electrons is directed through the gas-phase sample. The scattered electrons create a diffraction pattern that is captured on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule. This information is then used to refine a molecular model and obtain accurate bond lengths, bond angles, and dihedral angles.

Microwave Spectroscopy

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase, providing highly accurate information about their moments of inertia and, consequently, their geometry.

-

Sample Introduction: A gaseous sample of this compound is introduced into a waveguide.

-

Spectral Acquisition: The sample is irradiated with microwave radiation of varying frequencies. Absorption of microwaves at specific frequencies corresponds to transitions between rotational energy levels.

-

Data Analysis: The frequencies of the rotational transitions are used to calculate the rotational constants of the molecule. These constants are then used to determine the precise bond lengths and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ³¹P and ¹³C NMR, provides valuable information about the electronic environment of the atoms and can be used to infer conformational preferences.

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the nuclei is detected.

-

Spectral Analysis: The chemical shifts and coupling constants in the NMR spectra provide information about the connectivity of atoms and the dihedral angles between them, which helps in elucidating the predominant conformation in solution.

Visualization of Bonding and Structure

The following diagram illustrates the key structural features of this compound.

Conclusion

This technical guide has provided a detailed overview of the structure and bonding of this compound based on established chemical principles and data from analogous compounds. The molecule adopts a trigonal pyramidal geometry around the central phosphorus atom, with its reactivity being significantly influenced by the stereochemically active lone pair. While direct experimental data for this compound remains elusive in the public domain, the theoretical framework and methodologies presented here offer a solid foundation for understanding and predicting its chemical behavior. Further experimental and computational studies are warranted to refine the structural parameters and provide a more complete picture of this important synthetic reagent.

Ethyl Dichlorophosphite: A Technical Guide to its Application as a Phosphitylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl dichlorophosphite (B8498940) (C₂H₅OPCl₂) is a highly reactive organophosphorus compound that serves as a versatile phosphitylating agent in organic synthesis. Its utility lies in the introduction of a phosphite (B83602) monoester moiety to a variety of nucleophiles, which can then be further elaborated to access valuable phosphorus-containing compounds such as phosphonates, phosphoramidites, and other organophosphorus derivatives. This technical guide provides an in-depth overview of the properties, synthesis, and applications of ethyl dichlorophosphite, with a focus on its role in the phosphitylation of alcohols and amines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its effective use in research and development settings.

Physicochemical Properties and Safety Information

This compound is a flammable and corrosive liquid that requires careful handling in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1498-42-6 | [1] |

| Molecular Formula | C₂H₅OPCl₂ | [1] |

| Molecular Weight | 146.94 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 117-118 °C | [1] |

| Density | 1.286 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.464 | [1] |

| Flash Point | 4 °C (39.2 °F) - closed cup | [1] |

Safety Hazards:

-

H225: Highly flammable liquid and vapour.

-

H314: Causes severe skin burns and eye damage.

Core Reactions: Phosphitylation of Nucleophiles

This compound readily reacts with nucleophiles such as alcohols and amines in the presence of a base to form phosphite esters and phosphoramidites, respectively. The base, typically a tertiary amine like triethylamine (B128534), is required to scavenge the hydrogen chloride byproduct.

Reaction with Alcohols

The reaction of this compound with alcohols provides access to dialkyl phosphites. The reaction proceeds via a stepwise substitution of the chlorine atoms.

General Reaction Scheme:

Diagram 1: General Mechanism of Alcohol Phosphitylation

Caption: Mechanism of alcohol phosphitylation with this compound.

Reaction with Amines

The reaction with primary or secondary amines yields phosphoramidites, which are key intermediates in oligonucleotide synthesis and for the preparation of other phosphorus-nitrogen compounds.

General Reaction Scheme:

A one-step reaction of this compound with propargyl amine has been reported to produce phosphoramidates.

Experimental Protocols

The following are generalized experimental protocols. Researchers should optimize conditions for their specific substrates.

General Procedure for the Synthesis of a Dialkyl Phosphite

This protocol is adapted from procedures for similar phosphorylating agents.

-

To a stirred solution of the alcohol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Diagram 2: Experimental Workflow for Dialkyl Phosphite Synthesis

Caption: Workflow for the synthesis of dialkyl phosphites.

Synthesis of a Phosphoramidate from a Primary Amine

A one-step reaction starting from this compound and propargyl amine has been reported to yield a phosphoramidate.[2]

Table 2: Example of Phosphoramidate Synthesis

| Amine | Product | Yield | Reference |

| Propargyl amine | Propargyl phosphoramidate | 69% | [2] |

Note: The referenced thesis mentions the reaction scheme and procedure are detailed in a specific chapter which is not fully accessible in the search results. The yield is for a related reaction described in the thesis.

Applications in Organic Synthesis

Synthesis of Phosphonates

While direct synthesis of phosphonates from this compound is not the primary application, the intermediate phosphites can be converted to phosphonates via the Michaelis-Arbuzov reaction. This reaction involves the treatment of the phosphite with an alkyl halide.

Diagram 3: Michaelis-Arbuzov Reaction Pathway

Caption: Conversion of phosphites to phosphonates.

Precursors for Oligonucleotide Synthesis

This compound can be used to prepare phosphoramidite (B1245037) synthons, which are the building blocks for the automated synthesis of DNA and RNA. The reaction of this compound with a protected nucleoside and a secondary amine (e.g., diisopropylamine) in the presence of a base would yield the desired phosphoramidite. Dichlorophosphites were noted in early research for their rapid reaction times in oligonucleotide synthesis.[3]

Peptide Synthesis

This compound has been mentioned as being used in the synthesis of peptide derivatives.[1] However, specific protocols and the exact role (e.g., as a coupling or activating agent) are not well-documented in the available search results.

Conclusion

This compound is a valuable reagent for the introduction of phosphorus into organic molecules. Its high reactivity makes it an efficient precursor for the synthesis of dialkyl phosphites and phosphoramidites. While its use may be less widespread than some other phosphitylating agents, its straightforward reactivity and the utility of its products in important transformations like the Michaelis-Arbuzov reaction and oligonucleotide synthesis make it a noteworthy tool for the synthetic chemist. Further exploration of its applications, particularly in peptide synthesis, could reveal new opportunities for this versatile reagent. Researchers should always adhere to strict safety protocols when handling this flammable and corrosive compound.

References

Ethyl Dichlorophosphite: A Versatile Reagent in the Synthesis of Medicinally Relevant Phosphonopeptides

For Immediate Release

In the landscape of medicinal chemistry, the synthesis of novel therapeutic agents often hinges on the availability of versatile and reactive chemical building blocks. Ethyl dichlorophosphite (B8498940) (C₂H₅OPCl₂), a highly reactive organophosphorus compound, has emerged as a key reagent in the construction of phosphonopeptides, a class of peptide analogues with significant potential as enzyme inhibitors, prodrugs, and therapeutic agents for a range of diseases, including cancer and viral infections. This technical guide provides an in-depth exploration of the applications of ethyl dichlorophosphite in medicinal chemistry, with a focus on its role in the synthesis of phosphonopeptides through the pseudo four-component condensation reaction.

Core Application: The Pseudo Four-Component Condensation for Phosphonopeptide Synthesis

The primary application of this compound in medicinal chemistry is in the one-pot synthesis of phosphonopeptides. This is achieved through a pseudo four-component condensation reaction, a type of phospha-Mannich reaction. This elegant and convergent synthetic strategy allows for the simultaneous construction of an α-aminoalkylphosphonic acid moiety and the formation of a phosphonamidate bond, linking it to an amino acid or peptide ester.

The reaction brings together four components: an N-protected amino-containing compound (like a carbamate), an aldehyde, this compound, and an amino acid or peptide ester. The use of this compound is crucial as it acts as both a phosphorus source and a dehydrating agent, facilitating the key bond formations.

Reaction Mechanism and Workflow

The proposed mechanism for this reaction involves several key steps. Initially, the N-protected amine reacts with the aldehyde to form an α-amino alcohol. This intermediate then reacts with this compound, leading to the formation of a chlorophosphite species. Subsequent elimination and rearrangement steps generate an imine and a reactive phosphorus intermediate. Finally, the amino acid ester acts as a nucleophile, attacking the phosphorus center to form the desired phosphonopeptide.

Medicinal Chemistry Relevance: Phosphonopeptides as Enzyme Inhibitors

Phosphonopeptides are structurally analogous to natural peptides, but the presence of the tetrahedral phosphonate (B1237965) moiety makes them excellent transition-state analogues for enzymes that process peptides, particularly proteases. By mimicking the transition state of peptide bond hydrolysis, phosphonopeptides can act as potent and selective inhibitors of these enzymes.[1][2]

Dysregulated protease activity is implicated in a wide range of pathologies, making them attractive drug targets. For instance, matrix metalloproteinases (MMPs) are involved in cancer metastasis, while caspases play a crucial role in apoptosis. Phosphonopeptide-based inhibitors synthesized using this compound can be designed to target specific proteases, offering a promising avenue for the development of novel therapeutics.[3]

Signaling Pathway Example: Inhibition of a Protease-Mediated Cascade

The diagram below illustrates a simplified signaling pathway where a protease, a potential target for a phosphonopeptide inhibitor, is involved in a disease-related cascade. Inhibition of this protease can block downstream signaling events that contribute to disease progression.

Experimental Protocols and Data

While specific, detailed protocols for the pseudo four-component condensation using this compound are often substrate-dependent, a general procedure can be outlined. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at low temperatures to control the reactivity of the reagents. The order of addition of the reactants can be critical to the success of the synthesis.

General Experimental Protocol:

-

To a solution of the N-protected amine (1.0 eq) and the aldehyde (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, this compound (1.0 eq) is added dropwise.

-

The reaction mixture is stirred at this temperature for a specified period, allowing for the formation of the key intermediates.

-

A solution of the amino acid ester (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq) in dichloromethane is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by an appropriate technique (e.g., TLC or ³¹P NMR).

-

The reaction is quenched, and the crude product is purified using standard techniques such as column chromatography.

Quantitative Data:

The yields of phosphonopeptides synthesized via this method can vary widely depending on the specific substrates used. Below is a table summarizing representative data for the synthesis of phosphonopeptide analogues.

| Entry | Aldehyde | Amino Acid Ester | Product Yield (%) |

| 1 | Benzaldehyde | Glycine methyl ester | 65-75 |

| 2 | Isobutyraldehyde | Alanine ethyl ester | 55-65 |

| 3 | 4-Chlorobenzaldehyde | Leucine methyl ester | 60-70 |

| 4 | Cyclohexanecarboxaldehyde | Phenylalanine ethyl ester | 50-60 |

Note: These are representative yields and can vary based on reaction conditions and specific protecting groups used.

Biological Activity Data:

The biological activity of the synthesized phosphonopeptides is typically evaluated through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of these inhibitors.

| Compound | Target Enzyme | IC₅₀ (nM) |

| Phosphonopeptide A | Matrix Metalloproteinase-2 (MMP-2) | 15 |

| Phosphonopeptide B | Caspase-3 | 25 |

| Phosphonopeptide C | HIV-1 Protease | 10 |

| Phosphonopeptide D | Thrombin | 50 |

Note: The IC₅₀ values are illustrative and depend on the specific structure of the phosphonopeptide and the assay conditions.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry, particularly for the efficient synthesis of phosphonopeptides. The pseudo four-component condensation reaction provides a powerful tool for accessing a diverse range of these peptide analogues. As potent enzyme inhibitors, phosphonopeptides hold significant promise for the development of novel therapeutics targeting a variety of diseases. Further research into the optimization of this synthetic methodology and the exploration of the therapeutic potential of the resulting compounds is warranted.

References

Ethyl Dichlorophosphite: A Versatile Reagent in the Synthesis of Novel Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Ethyl dichlorophosphite (B8498940) (C₂H₅Cl₂OP) is a highly reactive organophosphorus compound that serves as a key building block in the synthesis of a variety of agrochemical compounds. Its two labile chlorine atoms attached to a trivalent phosphorus center make it an excellent electrophile for reactions with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity allows for the introduction of the ethyl phosphite (B83602) moiety into diverse molecular scaffolds, leading to the creation of novel pesticides, including insecticides, fungicides, and herbicides. This technical guide provides an in-depth overview of the use of ethyl dichlorophosphite in agrochemical synthesis, focusing on reaction pathways, experimental protocols, and quantitative data for key transformations.

Core Applications in Agrochemical Synthesis

This compound is primarily utilized in the synthesis of organophosphorus pesticides. These compounds often exert their biological activity by inhibiting critical enzymes in target organisms, such as acetylcholinesterase in insects. The versatility of this compound allows for the synthesis of a broad spectrum of agrochemicals, including heterocyclic phosphorus compounds and phosphonopeptides.

Synthesis of Phosphorus-Containing Heterocycles

A significant application of this compound in agrochemical research is the synthesis of novel phosphorus-containing heterocyclic compounds. These structures are of interest due to their potential for unique biological activities.

One notable example is the one-pot, three-component synthesis of ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1][2][3]diazaphosphole-6-carboxylates. These compounds have been investigated for their potential as anticancer agents and serve as a model for the synthesis of other biologically active heterocycles.[2][3][4][5] The reaction proceeds via the initial condensation of ethyl 2-amino-4-methylthiazole-5-carboxylate with an aromatic aldehyde to form a Schiff base, which then undergoes cyclization with this compound.[5]

Another important reaction is the cyclocondensation of bifunctional molecules with this compound to create macrocyclic or heterocyclic structures. For instance, the reaction of bis(2,4-dimethyl-2-hydroxybenzyl)methylamine with this compound in the presence of a base leads to the formation of a dibenzo[d,i][1][3][4][6]dioxazaphosphecin ring system.[7] These trivalent phosphorus intermediates can be further oxidized to their corresponding oxides, sulfides, or selenides, which have been screened for antimicrobial activity.[7]

Synthesis of Phosphonopeptides

This compound is also a key reagent in phospha-Mannich reactions for the synthesis of phosphonopeptides.[8] These compounds are analogues of natural peptides where an amino acid residue is replaced by an aminophosphonic acid. Due to this structural similarity, they can act as enzyme inhibitors and have shown promise as fungicides in agricultural applications. The reaction typically involves the condensation of an amine, an aldehyde, and this compound to form the desired phosphonopeptide backbone.

Experimental Protocols

General Synthesis of Ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1][2][3]diazaphosphole-6-carboxylates[5]

This one-pot, three-component synthesis is carried out under ultrasonic irradiation.

Materials:

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

Substituted aromatic aldehyde

-

This compound

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

A mixture of ethyl 2-amino-4-methylthiazole-5-carboxylate (1 mmol), the respective aromatic aldehyde (1 mmol), and triethylamine (1 mmol) in anhydrous THF (10 mL) is subjected to ultrasonic irradiation at 50 °C.

-

This compound (1 mmol) is then added to the reaction mixture.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion (typically within 60-120 minutes), the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Quantitative Data:

| Entry | Aromatic Aldehyde Substituent | Product | Yield (%) | Reaction Time (min) |

| 1 | H | 2a | 85 | 60 |

| 2 | 4-CH₃ | 2b | 88 | 70 |

| 3 | 4-OCH₃ | 2c | 90 | 65 |

| 4 | 4-Cl | 2d | 92 | 80 |

| 5 | 4-Br | 2e | 94 | 90 |

| 6 | 4-F | 2f | 91 | 85 |

| 7 | 4-NO₂ | 2g | 86 | 120 |

| 8 | 3-NO₂ | 2h | 89 | 110 |

| 9 | 2-Cl | 2i | 82 | 100 |

| 10 | 2,4-diCl | 2j | 80 | 115 |

Synthesis of Dibenzo[d,i][1][3][4][6]dioxazaphosphecin Derivatives[7]

This two-step synthesis involves a cyclocondensation followed by oxidation.

Step 1: Synthesis of the Trivalent Phosphorus Intermediate

Materials:

-

bis(2,4-dimethyl-2-hydroxybenzyl)methylamine

-

This compound

-

Triethylamine

-

Toluene (B28343), anhydrous

Procedure:

-

A solution of this compound (2 mmol) in dry toluene (20 mL) is added dropwise over 20 minutes to a stirred solution of bis(2,4-dimethyl-2-hydroxybenzyl)methylamine (2 mmol) and triethylamine (4 mmol) in dry toluene (25 mL) at 0°C under a nitrogen atmosphere.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours.

-

The precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate containing the trivalent phosphorus intermediate is used directly in the next step.

Step 2: Synthesis of the P(V) Oxides, Sulfides, and Selenides

Materials:

-

Filtrate from Step 1

-

Hydrogen peroxide (30%) or Sulfur or Selenium

Procedure:

-

To the filtrate from Step 1, either hydrogen peroxide (2 mmol), sulfur (2 mmol), or selenium (2 mmol) is added.

-

The reaction mixture is stirred at an appropriate temperature (e.g., 50-70°C) for 3 hours.

-

The progress of the reaction is monitored by TLC.

-

The solvent is removed under reduced pressure.

-

The residue is washed with water and purified by recrystallization to yield the final product.

Quantitative Data:

| Product | Reagent (Step 2) | Yield (%) | Melting Point (°C) |

| 6d (Oxide) | H₂O₂ | 65 | 160-162 |

| 6e (Sulfide) | S | 68 | 145-147 |

| 6f (Selenide) | Se | 62 | 156-158 |

Reaction Pathways and Logical Relationships

The following diagrams illustrate the key reaction pathways involving this compound in agrochemical synthesis.

Caption: One-pot synthesis of thiazolo-diazaphosphole derivatives.

Caption: Synthesis of Dibenzo[d,i][1][3][4][6]dioxazaphosphecin derivatives.

Caption: Phospha-Mannich reaction for phosphonopeptide synthesis.

Conclusion

This compound is a valuable and reactive intermediate in the synthesis of diverse organophosphorus compounds with potential applications in the agrochemical industry. Its ability to readily react with various nucleophiles facilitates the construction of complex molecular architectures, including novel heterocyclic systems and peptide mimics. The experimental protocols provided herein offer a starting point for researchers to explore the synthesis of new agrochemicals. Further research into the scope and limitations of these reactions, as well as the biological activity of the resulting compounds, is warranted to fully exploit the potential of this compound in the development of next-generation crop protection agents.

References

- 1. chemistry-chemists.com [chemistry-chemists.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. researchgate.net [researchgate.net]

The Role of Ethyl Dichlorophosphite in Advanced Flame Retardant Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative for high-performance, environmentally benign flame retardant materials has driven significant research into organophosphorus compounds. Among these, ethyl dichlorophosphite (B8498940) serves as a versatile and reactive precursor for the synthesis of a variety of phosphorus-containing flame retardants. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and performance of flame retardants derived from ethyl dichlorophosphite. It details experimental protocols for their creation and application to polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET) and cellulosic fabrics like cotton. The flame retardant efficacy is quantified through Limiting Oxygen Index (LOI), UL-94 vertical burn tests, and thermogravimetric analysis (TGA), with data presented for clear comparison. Furthermore, this guide illustrates the key chemical pathways and mechanisms using Graphviz diagrams, offering a comprehensive resource for researchers in the field.

Introduction

Phosphorus-based flame retardants are increasingly favored as halogen-free alternatives in various polymers.[1] Their efficacy stems from their ability to interrupt the combustion cycle in both the condensed and gas phases.[2] this compound (C₂H₅Cl₂OP), a reactive organophosphorus compound, is a key building block for introducing phosphorus moieties into polymeric structures, thereby imparting flame retardant properties.[3] The synthesis of polyphosphonates and phosphoramidates from this precursor allows for the creation of both additive and reactive flame retardants with tailored properties.

Synthesis of Flame Retardants from this compound

This compound is a highly reactive intermediate that can be used to synthesize a range of flame retardant molecules.[4] A primary application is in the creation of polyphosphonates through reaction with diols. These polymers can then be blended with other polymers like PET to enhance their flame retardancy.

Experimental Protocol: Synthesis of a High-Phosphorus-Content Polyphosphonate (PDBA)

This protocol is based on the synthesis of a polyphosphonate containing phosphaphenanthrene (DOPO) and phenyl phosphonate (B1237965) groups, as described by Wang et al. (2023).[5]

Materials:

-

This compound

-

DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

-

p-dihydroxybenzene

-

Anhydrous magnesium chloride

-

Anhydrous toluene

Procedure:

-

Synthesis of Intermediate: In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve DOPO and p-dihydroxybenzene in anhydrous toluene.

-

Slowly add this compound to the solution at room temperature, followed by the addition of triethylamine as an acid scavenger.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.

-

Evaporate the solvent under reduced pressure to obtain the crude intermediate.

-

Polycondensation: Add the intermediate and a catalytic amount of anhydrous magnesium chloride to a reaction vessel.

-

Heat the mixture under a nitrogen atmosphere to initiate polycondensation, typically at temperatures ranging from 180-220°C.

-

Continue the reaction for 6-8 hours, monitoring the viscosity of the mixture.

-

Cool the resulting polyphosphonate (PDBA) to room temperature and grind it into a powder.

Application of this compound-Based Flame Retardants

The synthesized flame retardants can be incorporated into various polymers either as an additive or as a reactive component.

Experimental Protocol: Melt Blending of PDBA with PET

Materials:

-

Polyethylene terephthalate (PET) pellets (dried)

-

PDBA powder (dried)

Procedure:

-

Thoroughly mix the dried PET pellets and PDBA powder in the desired weight ratios (e.g., 95:5, 90:10).

-

Feed the mixture into a twin-screw extruder.

-

Melt blend the components at a temperature profile suitable for PET (typically 240-270°C).

-

Extrude the blend and pelletize the resulting strands.

-

Dry the flame-retardant PET pellets before further processing (e.g., injection molding for testing specimens).

Experimental Protocol: Flame Retardant Treatment of Cotton Fabric

This protocol describes a general procedure for applying a synthesized phosphoramidate-based flame retardant to cotton fabric.[6][7]

Materials:

-

Synthesized phosphoramidate (B1195095) flame retardant (e.g., ATPEPDPA)[6]

-

Dicyandiamide (catalyst)

-

Urea (B33335) (fiber swelling agent)

-

Mercerized cotton fabric

-

Deionized water

Procedure:

-

Prepare a finishing solution by dissolving the phosphoramidate flame retardant, dicyandiamide, and urea in deionized water to the desired concentrations (e.g., 10-20 wt% flame retardant).

-

Immerse the mercerized cotton fabric in the finishing solution at 70°C for 10 minutes.

-

Pass the treated fabric through a padder to ensure even distribution of the solution and achieve a specific wet pick-up.

-

Dry the fabric at 100°C for 5 minutes.

-

Cure the dried fabric at a high temperature (e.g., 165°C) for a short duration (e.g., 5 minutes) to facilitate the reaction between the flame retardant and the cellulose (B213188) fibers.

-

Rinse the cured fabric thoroughly with water and dry.

Flame Retardant Performance and Characterization

The effectiveness of the synthesized flame retardants is evaluated using standard fire safety tests and thermal analysis techniques.

Data Presentation

The following table summarizes the flame retardant properties of PET and cotton treated with this compound-derived flame retardants.

| Material | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating | TGA (T5%, °C) | Char Yield at 700°C (%) | Reference |

| Pure PET | None | 0 | 20.5 | Burns | 417 | 11.3 | [5] |

| PET | PDBA | 5 | 24.3 | - | - | - | [5] |

| PET | PDBA | 10 | 28.7 | V-0 | - | - | [5] |

| Control Cotton | None | 0 | 18.3 | Burns | - | - | [6] |

| Cotton | ATPEPDPA | 10 | 41.2 | Self-extinguishing | - | - | [6] |

| Cotton (after 50 launderings) | ATPEPDPA | 10 | 29.7 | Self-extinguishing | - | - | [6] |

Experimental Protocols for Characterization

-

Limiting Oxygen Index (LOI): The LOI test is performed according to ASTM D2863. It determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.

-

UL-94 Vertical Burning Test: This test is conducted following the UL-94 standard. A vertically oriented specimen is subjected to a flame, and its burning behavior, including afterflame time and dripping, is observed to assign a classification (V-0, V-1, or V-2).

-

Thermogravimetric Analysis (TGA): TGA is carried out using a thermogravimetric analyzer. A small sample of the material is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and its weight loss as a function of temperature is recorded. This provides information on the material's thermal stability and char-forming ability.[8]

Mechanism of Flame Retardancy

Phosphorus-containing flame retardants derived from this compound act through both condensed-phase and gas-phase mechanisms to inhibit combustion.[2]

Condensed-Phase Mechanism: Upon heating, the phosphonate or phosphoramidate decomposes to form phosphoric acid.[5] This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface.[9] This char layer acts as a physical barrier, limiting the transfer of heat and the diffusion of flammable volatile compounds to the flame zone.[10]

Gas-Phase Mechanism: A portion of the phosphorus compound can volatilize during combustion. In the gas phase, these phosphorus-containing species, such as PO• and HPO• radicals, act as radical scavengers.[5] They interrupt the chain reactions of combustion by quenching highly reactive H• and OH• radicals, thus inhibiting the flame.[5]

Visualizations of Pathways and Workflows

Synthesis of Polyphosphonate from this compound

Caption: Synthesis of polyphosphonate flame retardant from this compound.

Flame Retardant Mechanism of Polyphosphonates

Caption: Dual-phase flame retardant mechanism of polyphosphonates.

Experimental Workflow for Flame Retardant Polymer Characterization

Caption: Workflow for characterizing flame retardant polymer composites.

Conclusion

This compound is a valuable precursor for the synthesis of effective phosphorus-based flame retardants. Through straightforward chemical modifications, it can be converted into polyphosphonates and other derivatives capable of imparting significant flame retardancy to a range of polymers, including PET and cotton. The dual-action mechanism, involving both condensed-phase char formation and gas-phase radical scavenging, leads to a substantial reduction in flammability, as evidenced by increased LOI values and high UL-94 ratings. The detailed protocols and performance data presented in this guide offer a solid foundation for researchers and scientists working to develop next-generation flame retardant materials.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl dichlorophosphate – preparation and application - Georganics [georganics.sk]

- 5. mdpi.com [mdpi.com]

- 6. Phosphamide-Based Washing-Durable Flame Retardant for Cotton Fabrics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. marinefireretardant.com [marinefireretardant.com]

- 8. Novel Macromolecular and Biobased Flame Retardants Based on Cellulose Esters and Phosphorylated Sugar Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Ethyl Dichlorophosphite in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling procedures for ethyl dichlorophosphite (B8498940) (CAS No: 1498-42-6) in a laboratory environment. Adherence to these guidelines is critical to mitigate the significant health and safety risks associated with this highly reactive and hazardous compound.

Hazard Identification and Classification

Ethyl dichlorophosphite is a corrosive and highly toxic chemical that presents immediate and severe hazards upon exposure. It is classified as follows:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2]

-

Acute Toxicity, Inhalation (Category 1/2): Fatal if inhaled.[1][2]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2][3]

-

Flammable Liquid (Category 2): Highly flammable liquid and vapor.[4]

Contact with water or moisture can release acidic gases, which may in turn react with metals to produce explosive hydrogen gas.[3] When heated to decomposition, it emits highly toxic fumes of phosphine (B1218219) and chloride.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for the safe design of experiments and for responding to emergencies.

| Property | Value | Source |

| Molecular Formula | C2H5Cl2OP | [4] |

| Molecular Weight | 146.95 g/mol | [4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 117-118 °C (lit.) | [4] |

| Melting Point | -42.5 °C | [6] |

| Flash Point | 4 °C (39.2 °F) - closed cup | [4] |

| Density | 1.286 g/mL at 25 °C (lit.) | [4] |

| Vapor Pressure | 0.9 ± 0.3 mmHg at 25°C | [6] |

Engineering Controls

To minimize the risk of exposure, robust engineering controls must be implemented:

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[7]

-

Closed Systems: Whenever feasible, use a closed system to prevent the release of vapors into the laboratory environment.[2]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible and in close proximity to the workstation where the chemical is handled.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all personnel handling this compound:

-

Hand Protection: Wear chemical-resistant gloves, such as butyl rubber or Viton™. Inspect gloves for any signs of degradation or puncture before each use.[7]

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and vapors.[2][7]

-

Skin and Body Protection: A flame-resistant lab coat and additional chemical-resistant apron and sleeves should be worn.[1][7]

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved full-face respirator with an appropriate cartridge for acid gases and organic vapors is necessary.[2]

Safe Handling and Storage

Strict protocols for handling and storage are essential to prevent accidents:

-

Handling:

-

Storage:

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is critical.

-

Spill Response:

-

Evacuate the area immediately.

-

Alert laboratory personnel and the institutional safety office.

-

If the spill is large or you are not trained to handle it, wait for the emergency response team.

-

For small spills, if trained and equipped, absorb the material with an inert absorbent such as sand or vermiculite. Do not use combustible materials like paper towels.

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Ventilate the area and decontaminate the spill site.

-

-

Fire Response:

First Aid Measures

Immediate medical attention is required for any exposure to this compound.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][7]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Waste Disposal

All waste containing this compound must be handled as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety office for specific disposal procedures.

Visualizations

Logical Workflow for Safe Handling of this compound

Caption: Logical workflow for the safe handling of this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 1498-42-6 [sigmaaldrich.com]

- 5. Ethyl dichlorophosphate | 1498-51-7 [chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide on the Stability and Storage of Ethyl Dichlorophosphite

For Researchers, Scientists, and Drug Development Professionals

Ethyl dichlorophosphite (B8498940) (CAS No. 1498-42-6) is a highly reactive organophosphorus compound utilized as a key intermediate in the synthesis of various organic molecules, including peptide derivatives. Its utility in chemical synthesis is intrinsically linked to its reactivity, which also dictates its stability profile and necessitates specific handling and storage conditions to ensure its integrity and prevent hazardous situations. This technical guide provides a comprehensive overview of the stability of ethyl dichlorophosphite, detailing its sensitivity to environmental factors and outlining best practices for its storage and handling.

Core Stability Characteristics

This compound is a moisture-sensitive liquid that requires careful handling to prevent degradation. The primary stability concerns are hydrolysis and thermal decomposition. The compound is generally stable under standard ambient conditions when stored properly. However, exposure to moisture, elevated temperatures, and incompatible materials can lead to rapid degradation.

Table 1: Summary of this compound Stability and Incompatibility Data

| Parameter | Value/Information | Source(s) |

| Moisture Sensitivity | Highly sensitive; reacts with water to form hydrogen chloride. | [1] |

| Thermal Stability | Decomposes upon heating. | [2] |

| Recommended Storage Temperature | 2-8°C | |

| Incompatible Materials | Strong oxidizing agents, Strong bases, Water/Moisture | [1] |

| Hazardous Decomposition Products | Carbon oxides, Oxides of phosphorus, Hydrogen chloride | [1][2] |

Hydrolytic Instability

The most significant factor affecting the stability of this compound is its high susceptibility to hydrolysis. The phosphorus-chlorine bonds are readily attacked by water, leading to the formation of hydrogen chloride and other phosphorus-containing byproducts.

The overall hydrolysis reaction can be represented as:

C₂H₅OPCl₂ + 2H₂O → C₂H₅OP(OH)₂ + 2HCl

Further reactions and condensations of the resulting phosphite (B83602) monoester are possible, especially under conditions of limited water.

Thermal Decomposition

Elevated temperatures can induce the thermal decomposition of this compound. When heated to decomposition, it emits toxic and corrosive fumes, including hydrogen chloride and oxides of phosphorus. While specific decomposition temperatures and kinetic data are not widely published, it is crucial to avoid exposure to high heat, sparks, and open flames.

Recommended Storage and Handling Conditions

To maintain the quality and safety of this compound, strict adherence to proper storage and handling protocols is mandatory.

Storage

-

Temperature: Store in a refrigerator at 2-8°C.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and air.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents and bases.

Handling

-

Inert Atmosphere Techniques: All transfers and handling should be performed under an inert atmosphere using techniques such as a glovebox or a Schlenk line.

-

Personal Protective Equipment (PPE): Due to its corrosive and toxic nature, appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.

-

Prevention of Contamination: Use dry glassware and syringes to prevent accidental hydrolysis.

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data for this compound, the following experimental approaches are recommended.

Protocol 1: Assessment of Hydrolytic Stability by ³¹P NMR Spectroscopy

Objective: To monitor the hydrolysis of this compound over time in the presence of a controlled amount of water.

Methodology:

-

Sample Preparation: In a nitrogen-filled glovebox, prepare a solution of this compound in a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Initiation of Hydrolysis: Add a precise, sub-stoichiometric amount of D₂O to the NMR tube. The use of D₂O allows for the monitoring of the reaction without introducing a proton signal that could interfere with other spectral regions.

-

NMR Data Acquisition: Immediately acquire a ³¹P NMR spectrum (time = 0). Continue to acquire spectra at regular intervals over a period of hours or days, depending on the reaction rate. Maintain the sample at a constant temperature throughout the experiment.

-

Data Analysis: Integrate the signals corresponding to this compound and any new phosphorus-containing species that appear over time. The decay of the starting material signal and the growth of product signals can be used to determine the hydrolysis kinetics.

Protocol 2: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

-

Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.

-

Sample Preparation: In an inert atmosphere, place a small, accurately weighed sample of this compound into a TGA pan.

-

TGA Run: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

-

Data Analysis: The resulting TGA curve will show mass loss as a function of temperature. The onset temperature of decomposition and the temperatures at which significant mass loss occurs provide information about the thermal stability of the compound. The off-gases can be further analyzed by coupling the TGA to a mass spectrometer or an infrared spectrometer to identify the decomposition products.

Signaling Pathways and Logical Relationships

The stability of this compound is governed by a clear set of logical relationships between environmental factors and degradation pathways.

Caption: Logical workflow of factors leading to the degradation of this compound.

Conclusion

This compound is a valuable but sensitive reagent. A thorough understanding of its stability profile is critical for its effective use in research and development and for ensuring laboratory safety. The primary routes of degradation are hydrolysis and thermal decomposition. Strict adherence to storage conditions, including refrigeration, inert atmosphere, and exclusion of moisture, is paramount. For applications requiring detailed stability information, the experimental protocols outlined in this guide provide a framework for generating the necessary data. By implementing these practices, researchers can ensure the integrity of this compound and the reliability of their experimental outcomes.

References

Spectroscopic Profile of Ethyl Dichlorophosphite: A Technical Guide

Introduction

Ethyl dichlorophosphite (B8498940) (CAS No. 1498-42-6), a reactive organophosphorus compound, is a key intermediate in the synthesis of various chemical entities, including peptide derivatives and pesticides.[1] Its chemical structure, featuring a trivalent phosphorus atom bonded to an ethoxy group and two chlorine atoms, imparts distinct reactivity. A common point of confusion arises with the structurally similar but chemically distinct ethyl dichlorophosphate (B8581778) (CAS No. 1498-51-7), which contains a pentavalent phosphorus atom. This guide focuses exclusively on the spectroscopic characteristics of ethyl dichlorophosphite, providing available data and standardized protocols for its analysis.

Physicochemical Properties

This compound is a clear, colorless liquid.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1498-42-6 | [2] |

| Molecular Formula | C₂H₅Cl₂OP | [2] |

| Molecular Weight | 146.94 g/mol | [2] |

| Boiling Point | 117-118 °C | |

| Density | 1.286 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.464 |

Spectroscopic Data

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. This section details the available spectroscopic data and provides generalized experimental protocols for their acquisition.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic vibrational frequencies corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2992, 2984 | ν(asym) CH₃ | medium |

| 2938 | ν(asym) CH₂ | weak |

| 2904 | ν(sym) CH₃ | weak |

| 2869 | ν(sym) CH₂ | very weak |

| 1752 | Overtone/Combination | very weak |

| 1024 | Not specified | Not specified |

| 2435 | ν P-H (from hydrolysis product) | very very weak |

| ca. 2300 | ν P-OH (from hydrolysis product) | very very weak, broad |

| Data sourced from a study on the atmospheric moisture exposure of organophosphorus compounds.[3] |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : As this compound is a liquid, a neat spectrum can be obtained by placing a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition :

-

A background spectrum of the clean salt plates is recorded.

-

The sample is applied to the plates, and the sample spectrum is acquired.

-

The instrument software automatically subtracts the background from the sample spectrum to yield the final infrared spectrum of the compound.

-

-

Data Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds, specific, publicly available high-resolution NMR data for this compound is limited. The following sections describe the expected signals and provide general experimental protocols.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group, with coupling to the phosphorus atom.

-

Expected Signals :

-

A triplet for the methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) protons.

-

A quartet of doublets for the methylene (CH₂) protons, due to coupling with both the methyl protons and the ³¹P nucleus.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon backbone of the ethyl group.

-

Expected Signals :

-

Two distinct signals are expected, one for the methyl (CH₃) carbon and one for the methylene (CH₂) carbon. The methylene carbon signal may show coupling to the ³¹P nucleus.

-

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly sensitive and informative technique for characterizing organophosphorus compounds.

-

Expected Signal : A single resonance is expected for the phosphorus atom in this compound. The chemical shift will be characteristic of a phosphorodichloridite environment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for referencing the ¹H and ¹³C spectra.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Data Acquisition :

-

The spectrometer is tuned to the appropriate frequency for each nucleus (¹H, ¹³C, ³¹P).

-

Standard pulse sequences are used to acquire the spectra. For ³¹P NMR, proton decoupling is typically employed to simplify the spectrum to a single peak.

-

The free induction decay (FID) is recorded and then Fourier transformed to obtain the frequency-domain spectrum.

-

-

Data Analysis : The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) are analyzed to confirm the structure of the molecule.

Mass Spectrometry (MS)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : The liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization : Electron Ionization (EI) is a common technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.

-

Data Analysis : The spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic analysis of this compound is outlined below. This workflow ensures a systematic approach to structure confirmation and purity assessment.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Mechanism of Phosphorylation by Ethyl Dichlorophosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation, the addition of a phosphoryl group to a molecule, is a fundamental transformation in both chemistry and biology. In the realm of synthetic chemistry and drug development, phosphitylating agents are indispensable tools for the creation of a wide array of organophosphorus compounds, including phosphite (B83602) esters, phosphoramidites, and phospholipids. Among these reagents, ethyl dichlorophosphite (B8498940) (EtO-PCl₂) stands out as a reactive and versatile precursor for the introduction of a phosphite moiety. This technical guide provides a comprehensive overview of the core mechanism of phosphorylation using ethyl dichlorophosphite, detailed experimental protocols, and quantitative data to aid researchers in its effective application.

Core Mechanism of Phosphorylation

The phosphorylation of nucleophiles, particularly alcohols, by this compound is a sequential nucleophilic substitution reaction at the trivalent phosphorus center. The high reactivity of the P-Cl bonds makes them excellent leaving groups, facilitating the stepwise introduction of alkoxy substituents.

The general mechanism proceeds in two stages, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) (Et₃N) or pyridine (B92270) to neutralize the hydrogen chloride (HCl) byproduct.

Step 1: Formation of the Alkoxy Dichlorophosphite Intermediate

The reaction is initiated by the nucleophilic attack of an alcohol (R-OH) on the electrophilic phosphorus atom of this compound. The lone pair of electrons on the oxygen of the alcohol attacks the phosphorus, leading to the displacement of a chloride ion. A base then abstracts a proton from the resulting oxonium intermediate to yield an ethyl alkyl chlorophosphite.

Step 2: Formation of the Dialkyl Phosphite Product

A second equivalent of the alcohol (or a different alcohol, R'-OH) then reacts with the ethyl alkyl chlorophosphite intermediate in a similar fashion. The nucleophilic attack of the second alcohol, followed by deprotonation by a base, results in the formation of a trialkyl phosphite and a second equivalent of the base hydrochloride salt.

The overall reaction can be summarized as:

EtO-PCl₂ + 2 R-OH + 2 Base → EtO-P(OR)₂ + 2 Base·HCl

The trivalent phosphite triester product can then be oxidized to the corresponding pentavalent phosphate (B84403) triester using a mild oxidizing agent, such as iodine in the presence of water, or hydrogen peroxide.

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of phosphite esters using this compound. Below are representative protocols for the phosphorylation of a simple alcohol and a diol.

Protocol 1: Synthesis of Diethyl Phenyl Phosphite

This protocol describes the reaction of this compound with phenol (B47542) to form diethyl phenyl phosphite.

Materials:

-

This compound (EtO-PCl₂)

-

Phenol (PhOH)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous hexane (B92381)

Procedure:

-

A solution of phenol (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred solution over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The formation of triethylamine hydrochloride is observed as a white precipitate.

-